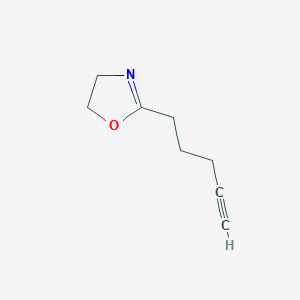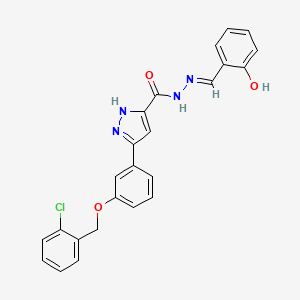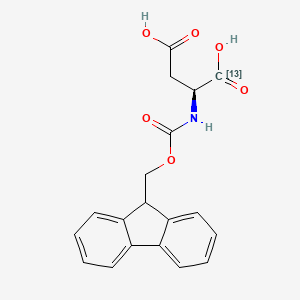
Dimethyl terephthalate-13C2-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl terephthalate-13C2-1 is a stable isotope-labeled compound, specifically a 13C-labeled version of dimethyl terephthalate. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process . The incorporation of stable heavy isotopes like carbon-13 into drug molecules allows for precise tracking and analysis in various experimental settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl terephthalate-13C2-1 is synthesized by incorporating carbon-13 into the molecular structure of dimethyl terephthalate. The general synthetic route involves the esterification of terephthalic acid with methanol in the presence of a carbon-13 source. The reaction is typically catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous esterification of terephthalic acid with methanol, followed by purification steps to isolate the labeled compound. The use of carbon-13 enriched methanol ensures the incorporation of the isotope into the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl terephthalate-13C2-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form terephthalic acid.
Reduction: It can be reduced to form dimethyl 1,4-cyclohexanedicarboxylate.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Catalysts such as palladium on carbon or nickel are used in hydrogenation reactions.
Substitution: Reagents like sodium hydroxide or other nucleophiles can be used for substitution reactions
Major Products Formed
Oxidation: Terephthalic acid.
Reduction: Dimethyl 1,4-cyclohexanedicarboxylate.
Substitution: Various substituted dimethyl terephthalate derivatives
Applications De Recherche Scientifique
Dimethyl terephthalate-13C2-1 is widely used in scientific research, including:
Chemistry: As a tracer in reaction mechanisms and kinetic studies.
Biology: In metabolic studies to track the incorporation and transformation of labeled compounds.
Medicine: In pharmacokinetic studies to understand drug distribution and metabolism.
Mécanisme D'action
The mechanism of action of dimethyl terephthalate-13C2-1 involves its use as a tracer molecule. The incorporation of carbon-13 allows for precise tracking using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. These techniques enable researchers to monitor the distribution, transformation, and fate of the compound in various biological and chemical systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl terephthalate-13C8
- Dimethyl terephthalate-1-13C
- Dimethyl sulfoxide-13C2
- Dimethyl ether-13C2
Uniqueness
Dimethyl terephthalate-13C2-1 is unique due to its specific labeling with two carbon-13 atoms, which provides a distinct mass shift and allows for precise tracking in complex systems. This makes it particularly valuable in studies requiring high sensitivity and specificity .
Propriétés
Formule moléculaire |
C10H10O4 |
|---|---|
Poids moléculaire |
196.17 g/mol |
Nom IUPAC |
dimethyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C10H10O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h3-6H,1-2H3/i9+1,10+1 |
Clé InChI |
WOZVHXUHUFLZGK-OJJJIBSVSA-N |
SMILES isomérique |
CO[13C](=O)C1=CC=C(C=C1)[13C](=O)OC |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12058485.png)
![3-[(1-{[2-(4-Hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)carbamoyl]ethyl]carbamoyl}-3-methylbutyl)carbamoyl]propanoic acid](/img/structure/B12058490.png)

